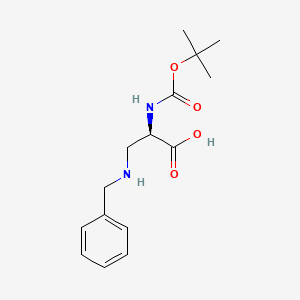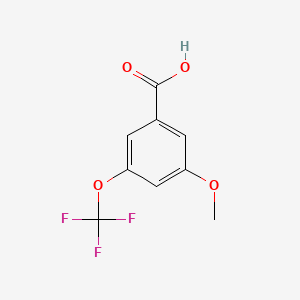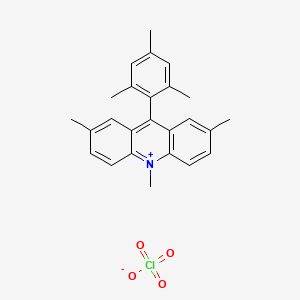
Boc-beta-N-benzylamino-D-Ala
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-beta-N-benzylamino-D-Ala, also known as tert-butoxycarbonyl-beta-N-benzylamino-D-alanine, is a derivative of the amino acid alanine. This compound is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which safeguards the amino group during chemical reactions. The presence of the benzyl group further enhances its utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-N-benzylamino-D-Ala typically involves the protection of the amino group of D-alanine with a Boc group. This is achieved by reacting D-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The benzyl group is then introduced through a reductive amination reaction using benzylamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated peptide synthesizers also facilitates the large-scale production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the Boc protective group under acidic conditions, yielding beta-N-benzylamino-D-Ala.
Substitution: The Boc group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Trifluoroacetic acid is often employed to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Beta-N-benzylamino-D-Ala.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Boc-beta-N-benzylamino-D-Ala is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Boc-beta-N-benzylamino-D-Ala primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The benzyl group provides additional stability and can be selectively removed under specific conditions.
相似化合物的比较
Boc-beta-N-benzylamino-L-Ala: Similar in structure but with the L-isomer of alanine.
Boc-beta-N-methylamino-D-Ala: Contains a methyl group instead of a benzyl group.
Cbz-beta-N-benzylamino-D-Ala: Uses a carbobenzoxy (Cbz) protective group instead of Boc.
Uniqueness: Boc-beta-N-benzylamino-D-Ala is unique due to its combination of the Boc protective group and the benzyl group, which provides enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins where precise control over reaction conditions is required.
属性
IUPAC Name |
(2R)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNNZUWQFBECJ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














